Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate
Overview
Description
Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is a synthetic organic compound with the molecular formula C({11})H({11})NO(_{3}) It features a pyridine ring substituted with a carboxylate ester group and a hydroxybutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl pyridine-2-carboxylate.
Alkyne Addition: The next step involves the addition of a hydroxybutynyl group. This can be achieved through a Sonogashira coupling reaction, where the methyl pyridine-2-carboxylate is reacted with 4-hydroxybut-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Methyl 5-(4-oxobut-1-yn-1-yl)pyridine-2-carboxylate.
Reduction: Methyl 5-(4-hydroxybut-1-en-1-yl)pyridine-2-carboxylate or Methyl 5-(4-hydroxybutyl)pyridine-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both a pyridine ring and a hydroxybutynyl group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting or modulating its activity. The hydroxybutynyl group could participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring could engage in π-π stacking or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Ethyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-(4-hydroxybut-1-yn-1-yl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a pyridine ring with a hydroxybutynyl group provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 5-(4-hydroxybut-1-ynyl)pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10-6-5-9(8-12-10)4-2-3-7-13/h5-6,8,13H,3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTOFAQBQGCQNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C#CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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